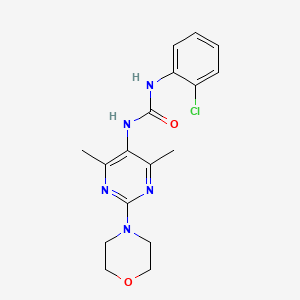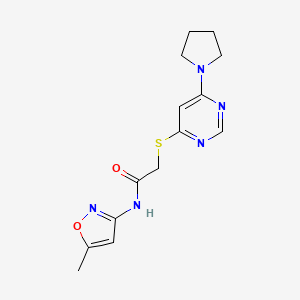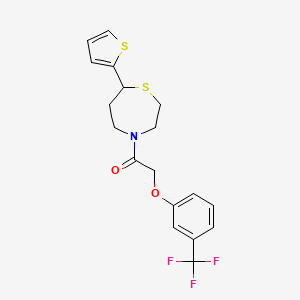
1-Phenyl-4-(sulfinylamino)oxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product . It may also involve a discussion of alternative synthesis routes and their advantages or disadvantages .Molecular Structure Analysis
This involves a detailed examination of the compound’s molecular structure, including its functional groups, bond lengths and angles, and any notable structural features . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Analytical Methods and Antioxidant Activity
Research has highlighted the importance of antioxidants and their implications across various fields such as food engineering, medicine, and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others have been critically reviewed for their role in determining antioxidant activity. These methods, based on the transfer of hydrogen atoms or electrons, utilize spectrophotometry to monitor reactions involving antioxidants, indicating their broad applicability in analyzing antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).
Environmental Impact and Degradation Studies
Studies on acetaminophen degradation using advanced oxidation processes (AOPs) have been summarized, including kinetics, mechanisms, by-products, and biotoxicity. These findings are crucial for understanding how pharmaceutical compounds interact with the environment and are degraded, potentially informing the treatment and removal strategies for such compounds from water bodies (Qutob et al., 2022).
Drug Delivery Systems
pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules have been developed for targeted drug delivery. These systems offer promising approaches for delivering drugs to specific sites in the body, such as the gastrointestinal tract, tumor cells, or inflamed tissues, by responding to environmental pH changes or the presence of glucose. This highlights the potential of 1-Phenyl-4-(sulfinylamino)oxybenzene derivatives in creating responsive materials for controlled drug release (Sato et al., 2011).
Environmental Safety and Surfactant Analysis
Research on the environmental properties, fate, and toxicity of surfactants has been comprehensive, covering their use in personal care and cleaning products. The findings from over 250 studies indicate that high-volume surfactants, including those potentially related to this compound derivatives, do not adversely impact aquatic or sediment environments, underscoring their safety at current levels of use (Cowan-Ellsberry et al., 2014).
Synthesis and Polymerization
Advancements in the synthesis of polymers from alkylene oxides, including ethylene oxide and propylene oxide, have been reviewed. These methods, including anionic and coordination polymerization, offer insights into creating novel polymer architectures and bioconjugation. This area could be relevant for exploring new applications of this compound in polymer science (Herzberger et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-phenyl-4-(sulfinylamino)oxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-16-13-15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAAJVNTFIUXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)ON=S=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664722.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2664725.png)
![N-[4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]phenyl]sulfonylacetamide](/img/structure/B2664726.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2664730.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2664735.png)
